![molecular formula C21H24FN5OS B10940093 (5Z)-2-[4-(4-fluorobenzyl)piperazin-1-yl]-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10940093.png)
(5Z)-2-[4-(4-fluorobenzyl)piperazin-1-yl]-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of fluorobenzyl, piperazine, pyrazole, and thiazole moieties
Preparation Methods
The synthesis of 2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the fluorobenzyl piperazine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts
Scientific Research Applications
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE include other pyrazole and thiazole derivatives. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. For example:
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-5-pyrazolone have similar core structures but different substituents, affecting their reactivity and applications.
Thiazole Derivatives: Compounds such as 2-aminothiazole share the thiazole ring but differ in their functional groups, leading to different biological activities
Properties
Molecular Formula |
C21H24FN5OS |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5Z)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H24FN5OS/c1-14-18(15(2)25(3)24-14)12-19-20(28)23-21(29-19)27-10-8-26(9-11-27)13-16-4-6-17(22)7-5-16/h4-7,12H,8-11,13H2,1-3H3/b19-12- |
InChI Key |
ZLMUEOUYCGMKCM-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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